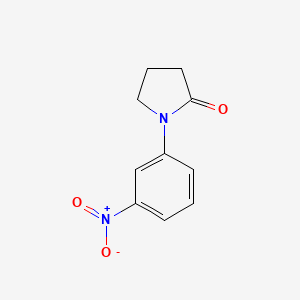

1-(3-Nitrophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-5-2-6-11(10)8-3-1-4-9(7-8)12(14)15/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCSTAQTJIWEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363776 | |

| Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61372-79-0 | |

| Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(3-Nitrophenyl)pyrrolidin-2-one, a key intermediate in the development of various pharmaceutical compounds. This document details established experimental protocols, presents quantitative data for reaction performance, and includes visualizations of the synthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a substituted lactam derivative that serves as a versatile building block in medicinal chemistry. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, such as reduction to an amine, which can then be functionalized to introduce diverse pharmacophores. The pyrrolidin-2-one (or γ-butyrolactam) ring is a common scaffold in a variety of biologically active molecules. This guide will focus on the practical synthesis of this target compound.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two main strategies:

-

Nucleophilic Aromatic Substitution (SNA_r_): This classical approach involves the reaction of a halo-nitrobenzene with 2-pyrrolidinone. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the nitrogen of the lactam.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a more modern and often more efficient route, coupling a halo-nitrobenzene with 2-pyrrolidinone. This method is known for its broad substrate scope and tolerance of various functional groups.

A third, less common, but feasible method involves the direct condensation of 3-nitroaniline with γ-butyrolactone at high temperatures.

Below are the detailed experimental protocols for the most common and effective synthetic methods.

Experimental Protocols

Method 1: Copper-Catalyzed Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound via a copper-catalyzed N-arylation of 2-pyrrolidinone with a 1-halo-3-nitrobenzene. Copper catalysis allows for the reaction to proceed under milder conditions compared to traditional uncatalyzed nucleophilic aromatic substitution.

Reaction Scheme:

Caption: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone.

Materials:

-

1-Bromo-3-nitrobenzene or 1-Iodo-3-nitrobenzene

-

2-Pyrrolidinone

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-nitrobenzene (1.0 eq), 2-pyrrolidinone (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound using a palladium-catalyzed cross-coupling reaction. This method is often preferred for its higher yields and milder reaction conditions compared to the copper-catalyzed approach.

Reaction Scheme:

Caption: Buchwald-Hartwig Amination for N-Arylation.

Materials:

-

1-Bromo-3-nitrobenzene or 1-Chloro-3-nitrobenzene

-

2-Pyrrolidinone

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane, anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

-

Add 1-bromo-3-nitrobenzene (1.0 eq) and 2-pyrrolidinone (1.2 eq).

-

Add anhydrous toluene or dioxane to the Schlenk tube to achieve a reactant concentration of approximately 0.5 M.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound.

Quantitative Data

The following table summarizes typical yields and key characterization data for the synthesis of this compound via the described methods.

| Synthesis Method | Starting Material | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) |

| Copper-Catalyzed SNA_r_ | 1-Bromo-3-nitrobenzene | CuI | K₂CO₃ | DMF | 130 | 18 | 65-75 | 118-120 |

| Buchwald-Hartwig | 1-Bromo-3-nitrobenzene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 80-90 | 118-120 |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.45 (t, J = 2.1 Hz, 1H), 8.10 (ddd, J = 8.3, 2.3, 1.0 Hz, 1H), 7.95 (ddd, J = 7.9, 2.0, 1.0 Hz, 1H), 7.55 (t, J = 8.1 Hz, 1H), 3.90 (t, J = 7.1 Hz, 2H), 2.68 (t, J = 8.1 Hz, 2H), 2.25 (p, J = 7.6 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 174.5, 148.6, 140.1, 129.8, 124.9, 119.3, 114.2, 49.3, 32.9, 18.2.

-

IR (KBr, cm⁻¹): 3100, 2980, 1695 (C=O), 1530 (NO₂), 1350 (NO₂), 1280, 810.

-

MS (ESI): m/z 207.07 [M+H]⁺.

Logical Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for synthesis and purification.

Conclusion

This technical guide outlines reliable and reproducible methods for the synthesis of this compound. The Buchwald-Hartwig amination generally offers superior yields and milder conditions, making it a preferred method in many research settings. The provided experimental protocols and characterization data serve as a valuable resource for chemists and pharmaceutical scientists engaged in the synthesis of novel therapeutic agents. Careful execution of these procedures and appropriate analytical characterization are essential for obtaining the desired product in high purity.

Synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one from γ-Butyrolactone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis of 1-(3-nitrophenyl)pyrrolidin-2-one, a substituted γ-lactam, from the readily available starting material γ-butyrolactone (GBL). While this specific transformation is chemically feasible, a detailed, publicly available experimental protocol with comprehensive characterization data is not present in the current scientific literature. This document, therefore, provides a guide based on the general principles of γ-butyrolactone aminolysis and data from related structures.

Reaction Principle: Nucleophilic Acyl Substitution and Cyclization

The synthesis of this compound from γ-butyrolactone and 3-nitroaniline proceeds through a two-step mechanism initiated by the aminolysis of the lactone ring.

-

Nucleophilic Attack: The amino group of 3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of γ-butyrolactone.

-

Ring Opening: This attack leads to the opening of the five-membered lactone ring, forming a γ-hydroxyamide intermediate, specifically 4-hydroxy-N-(3-nitrophenyl)butanamide.

-

Intramolecular Cyclization: Under the reaction conditions, typically elevated temperatures, the terminal hydroxyl group of the intermediate undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon, eliminating a molecule of water and forming the stable five-membered pyrrolidinone ring.

Generalized Experimental Protocol

Based on general procedures for the aminolysis of γ-butyrolactone, the following protocol can be proposed as a starting point for the synthesis of this compound. Optimization of reaction time, temperature, and purification methods would be necessary to achieve a satisfactory yield and purity.

Materials:

-

γ-Butyrolactone (GBL)

-

3-Nitroaniline

-

High-boiling point inert solvent (e.g., N-methyl-2-pyrrolidone, sulfolane, or neat reaction)

-

Reagents for workup (e.g., ethyl acetate, water, brine)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine γ-butyrolactone and 3-nitroaniline. A slight excess of one reagent may be used to drive the reaction to completion. The reaction can be run neat or in a minimal amount of a high-boiling inert solvent.

-

Heating: Heat the reaction mixture to a temperature in the range of 150-250 °C. The optimal temperature will depend on the reactivity of 3-nitroaniline and the desired reaction rate.

-

Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of starting materials and the formation of the product.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it may be removed under reduced pressure. The crude product can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any water-soluble impurities.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data Summary

As no specific experimental data for the direct synthesis of this compound from γ-butyrolactone is available in the searched literature, a table of quantitative data cannot be provided. For novel synthesis, this data would be generated through experimentation and characterization. The following table is a template for the data that should be collected.

| Parameter | Expected Data |

| Yield (%) | To be determined experimentally. |

| Melting Point (°C) | To be determined experimentally. |

| ¹H NMR | Characteristic peaks for the aromatic and pyrrolidinone protons. |

| ¹³C NMR | Characteristic peaks for the aromatic and pyrrolidinone carbons, including the carbonyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product (C₁₀H₁₀N₂O₃, M.W. 206.20 g/mol ). |

| IR Spectroscopy (cm⁻¹) | Peaks corresponding to the amide C=O stretch and the nitro group N-O stretches. |

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from γ-butyrolactone.

Caption: General workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes for qualified researchers. The proposed experimental procedure has not been validated and requires optimization in a controlled laboratory setting. All chemical syntheses should be performed with appropriate safety precautions.

An In-depth Technical Guide to 1-(3-Nitrophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(3-Nitrophenyl)pyrrolidin-2-one. While publicly available data on this specific molecule is limited, this document consolidates known information and draws parallels from structurally related compounds to offer a valuable resource for research and development.

Core Chemical Properties

This compound is a nitroaromatic compound featuring a pyrrolidinone ring substituted at the nitrogen atom with a 3-nitrophenyl group. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 61372-79-0 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | |

| Molecular Weight | 206.19 g/mol | |

| Canonical SMILES | C1CC(=O)N(C1)C2=CC(=CC=C2)--INVALID-LINK--[O-] | N/A |

| InChI Key | XCCSTAQTJIWEDH-UHFFFAOYSA-N |

Synthesis and Spectroscopic Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, general methods for the synthesis of N-aryl pyrrolidinones can be adapted. A plausible synthetic route is the condensation of γ-aminobutyric acid (GABA) with 1-fluoro-3-nitrobenzene or through a Buchwald-Hartwig amination of 3-nitrohalobenzene with 2-pyrrolidinone.

General Experimental Workflow for N-Arylation of Pyrrolidinones:

Caption: Generalized workflow for the synthesis of N-aryl pyrrolidinones.

While specific spectral data for this compound is not available, characteristic peaks can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: Expect signals for the pyrrolidinone ring protons (typically in the range of 2.0-4.0 ppm) and the aromatic protons of the 3-nitrophenyl group (in the downfield region of 7.5-8.5 ppm).

-

¹³C NMR: Characteristic signals would include the carbonyl carbon of the pyrrolidinone ring (around 175 ppm), aliphatic carbons of the pyrrolidinone ring, and aromatic carbons of the nitrophenyl group.

-

IR Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the lactam (around 1680-1700 cm⁻¹) and the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 206, with fragmentation patterns corresponding to the loss of the nitro group and cleavage of the pyrrolidinone ring.

Potential Biological Significance and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the pyrrolidinone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds, including nootropics (e.g., Piracetam) and anticonvulsants. The presence of the nitrophenyl group can also confer specific biological activities. For instance, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, a characteristic exploited in the design of hypoxia-activated prodrugs.

Given the structural motifs, this compound could be investigated for a variety of biological activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Based on the pyrrolidinone core.

-

Anticancer Activity: Potentially as a hypoxia-activated agent.

-

Antimicrobial Activity: A common feature of many nitroaromatic compounds.

Hypothetical Signaling Pathway for Hypoxia-Activated Prodrugs:

Caption: Predicted mechanism of action as a hypoxia-activated prodrug.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays are recommended.

4.1. In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

-

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media.

-

Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound for 48-72 hours.

-

Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, to measure the percentage of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value.

-

Workflow for In Vitro Cytotoxicity Assay:

Caption: Standard workflow for determining in vitro cytotoxicity.

4.2. Nitroreductase Activity Assay

-

Objective: To determine if the compound is a substrate for nitroreductase enzymes.

-

Methodology:

-

Enzyme Reaction: Incubate this compound with a purified nitroreductase enzyme (e.g., E. coli NfsB) and a reducing agent (NADH or NADPH).

-

Detection: Monitor the consumption of the reducing agent spectrophotometrically or use a specific probe that becomes fluorescent upon reduction of the nitro group.

-

Data Analysis: Determine the kinetic parameters of the enzyme-substrate interaction.

-

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery and development. While direct experimental data is currently sparse, its structural features suggest plausible avenues for exploration, particularly in the realms of CNS disorders and oncology. The methodologies and comparative data presented in this guide are intended to provide a foundational framework for researchers to design and execute studies aimed at elucidating the chemical and biological profile of this compound. Further research is warranted to synthesize, characterize, and evaluate the therapeutic potential of this compound.

References

Spectroscopic Profile of 1-(3-Nitrophenyl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectral data for the compound 1-(3-Nitrophenyl)pyrrolidin-2-one. Due to the limited availability of experimentally verified spectral data for this specific molecule in public databases, this document presents a combination of predicted data and comparative analysis based on structurally similar compounds. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and related chemical entities.

Compound Profile

| Compound Name | This compound |

| CAS Number | 1695501-68-8[1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Chemical Structure | ``` |

/ C C / \ / C---C

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Technical Guide: Characterization of 1-(3-nitrophenyl)-2-pyrrolidinone (CAS Number 61372-79-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(3-nitrophenyl)-2-pyrrolidinone is limited in publicly available literature. This guide has been compiled by synthesizing information from structurally related N-aryl pyrrolidinone derivatives to provide a predictive overview and guide future research.

Introduction

1-(3-nitrophenyl)-2-pyrrolidinone is a chemical compound belonging to the N-aryl lactam family. The core structure consists of a five-membered pyrrolidinone ring N-substituted with a 3-nitrophenyl group. The pyrrolidinone moiety is a common scaffold in medicinal chemistry, known for a range of biological activities, while the nitrophenyl group can influence the molecule's electronic properties and biological interactions. This document provides a comprehensive technical overview of its characterization, including predicted physicochemical properties, a plausible synthetic route, expected spectroscopic data, and potential biological activities based on analogous compounds.

Chemical and Physical Properties

The physicochemical properties of 1-(3-nitrophenyl)-2-pyrrolidinone are crucial for its handling, formulation, and biological activity. The following table summarizes its key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 61372-79-0 | - |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Appearance | Predicted: Light yellow to brown solid | General knowledge of related nitro-aromatic compounds |

| Solubility | Predicted: Soluble in DMSO and other polar organic solvents | General knowledge of related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP | Not available | - |

Synthesis and Characterization

Proposed Synthetic Protocol

Reaction: Condensation of 3-nitroaniline with γ-butyrolactone.

Reagents:

-

3-nitroaniline

-

γ-butyrolactone

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)

-

Acid or base catalyst (optional, reaction can often be driven by heat)

Procedure:

-

A mixture of 3-nitroaniline (1 equivalent) and γ-butyrolactone (1-1.5 equivalents) is heated in a high-boiling point solvent.

-

The reaction is typically carried out at elevated temperatures (180-250 °C) for several hours to drive the condensation and removal of water.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, extraction, and/or column chromatography.

-

The final product is dried under vacuum.

Spectroscopic Characterization

The following tables provide predicted spectroscopic data for 1-(3-nitrophenyl)-2-pyrrolidinone based on the analysis of structurally similar compounds, including N-phenyl-2-pyrrolidinone and other nitro-substituted aromatic compounds.[3][4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 2H | Protons ortho and para to the nitro group on the phenyl ring |

| ~7.5-7.7 | m | 2H | Protons meta to the nitro group on the phenyl ring |

| ~3.8-4.0 | t | 2H | -CH₂- (position 5 of pyrrolidinone) |

| ~2.5-2.7 | t | 2H | -CH₂- (position 3 of pyrrolidinone) |

| ~2.1-2.3 | p | 2H | -CH₂- (position 4 of pyrrolidinone) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (amide) |

| ~148 | C-NO₂ |

| ~140 | C-N (aromatic) |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

| ~49 | -CH₂-N (pyrrolidinone) |

| ~32 | -CH₂- (pyrrolidinone) |

| ~18 | -CH₂- (pyrrolidinone) |

Table 3: Predicted Infrared (IR) Spectroscopic Data (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | C=O (amide) stretch |

| ~1530 & ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1290 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 206 | [M]⁺ (Molecular ion) |

| 176 | [M - NO]⁺ |

| 160 | [M - NO₂]⁺ |

| 130 | [C₇H₄NO]⁺ |

| 84 | [C₄H₆NO]⁺ (pyrrolidinone fragment) |

Potential Biological Activities and Experimental Evaluation

The pyrrolidinone scaffold is present in a variety of biologically active compounds, including nootropics, anticonvulsants, and anti-inflammatory agents.[7][8][9] The introduction of a nitrophenyl group can confer or modulate these activities. Based on the literature for related compounds, 1-(3-nitrophenyl)-2-pyrrolidinone could be investigated for the following biological activities.

Potential Anti-inflammatory Activity

N-aryl pyrrolidinones have been reported to possess anti-inflammatory properties.[1][10][11] The mechanism may involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).

Experimental Protocol: In Vitro COX Inhibition Assay [12][13]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2.

-

Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorometric detection kit.

-

Procedure:

-

Prepare a series of dilutions of 1-(3-nitrophenyl)-2-pyrrolidinone.

-

Incubate the enzyme with the test compound for a defined period.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the product formation (e.g., prostaglandin E₂) using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Potential Neurological Activity

The pyrrolidinone ring is a core component of racetam drugs, which are known for their cognitive-enhancing and neuroprotective effects.[7][8] Some N-aryl pyrrolidinones have also been investigated as central nervous system agents.[9]

Experimental Protocol: In Vitro Neuroprotection Assay (e.g., against glutamate-induced excitotoxicity)

-

Objective: To assess the ability of the compound to protect neuronal cells from glutamate-induced cell death.

-

Cell Line: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Procedure:

-

Culture neuronal cells to a suitable confluency.

-

Pre-treat the cells with various concentrations of 1-(3-nitrophenyl)-2-pyrrolidinone for a specific duration.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate.

-

After incubation, assess cell viability using a standard method such as the MTT assay or LDH release assay.

-

Determine the concentration at which the compound provides significant neuroprotection.

-

Potential Anticancer Activity

Numerous pyrrolidinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[14]

Experimental Protocol: In Vitro Cytotoxicity Assay [14]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against one or more cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., HCT116, MCF-7, A549).

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 1-(3-nitrophenyl)-2-pyrrolidinone for 48-72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or Sulforhodamine B (SRB).

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Signaling Pathways and Workflows

To visualize the logical flow of synthesis, characterization, and biological evaluation, the following diagrams are provided.

Synthesis and Characterization Workflow

Caption: A workflow diagram for the synthesis and spectroscopic characterization of 1-(3-nitrophenyl)-2-pyrrolidinone.

Biological Evaluation Workflow

Caption: A workflow for the in vitro biological evaluation of 1-(3-nitrophenyl)-2-pyrrolidinone.

Conclusion

1-(3-nitrophenyl)-2-pyrrolidinone is a compound of interest due to the established biological significance of its core chemical scaffolds. While direct experimental data is sparse, this technical guide provides a robust, predictive framework for its synthesis, characterization, and potential biological activities. The proposed experimental protocols offer a clear path for researchers to systematically investigate this molecule. Further studies are warranted to confirm the predicted properties and to explore the therapeutic potential of 1-(3-nitrophenyl)-2-pyrrolidinone.

References

- 1. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. rsc.org [rsc.org]

- 4. jst-ud.vn [jst-ud.vn]

- 5. researchgate.net [researchgate.net]

- 6. 1-Phenyl-2-pyrrolidinone(4641-57-0) 1H NMR spectrum [chemicalbook.com]

- 7. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Racetam - Wikipedia [en.wikipedia.org]

- 9. 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-(3-Nitrophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the compound 1-(3-Nitrophenyl)pyrrolidin-2-one. Due to a lack of extensive published data for this specific molecule, this document provides a comprehensive framework for its characterization. It includes a comparative analysis of related compounds to establish expected physicochemical parameters. Furthermore, this guide details robust experimental protocols for the determination of key physical properties, including melting point and solubility. Standardized procedures for essential spectroscopic analyses—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—are also provided to facilitate structural confirmation and purity assessment. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to generate reliable and reproducible data.

Introduction

This compound is a small molecule featuring a pyrrolidinone ring substituted on the nitrogen atom with a 3-nitrophenyl group. The pyrrolidinone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a nitrophenyl group can significantly influence the molecule's electronic properties, polarity, and potential biological activity. A thorough understanding of its physical properties is the first step in any drug discovery and development cascade, impacting formulation, bioavailability, and preliminary safety assessments.

This guide provides a methodological approach to the physical characterization of this compound, acknowledging the current scarcity of publicly available data.

Predicted and Comparative Physicochemical Properties

| Property | This compound (Predicted/Comparative) | 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione |

| Molecular Formula | C₁₀H₁₀N₂O₃ | C₂₀H₁₆N₂O₄ | C₂₇H₂₅N₃O₅ |

| Molecular Weight | 206.20 g/mol | 364.36 g/mol | 487.51 g/mol |

| Appearance | Likely a solid at room temperature | Off-white solid | Light yellow solid |

| Melting Point | Not available | 232 - 233 °C | 233 - 236 °C |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | Not specified | Not specified |

Experimental Protocols for Physical Characterization

The following sections detail the experimental procedures for determining the fundamental physical properties of a solid organic compound such as this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end by heating it in a flame. The open end of the capillary is then pressed into the powdered sample. The tube is gently tapped to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[1]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is placed in a melting point apparatus, such as a Thiele tube filled with mineral oil or an automated digital melting point device.

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the estimated melting point.[2]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[3]

-

-

Purity Assessment: For a pure compound, the melting range should be narrow. If the range is broad, the compound may require further purification (e.g., recrystallization).

Understanding the solubility of a compound in various solvents is crucial for reaction work-ups, purification, and formulation.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested. A standard panel includes water, 5% aqueous HCl, 5% aqueous NaHCO₃, 5% aqueous NaOH, and organic solvents such as ethanol, acetone, and dichloromethane.[4][5]

-

Procedure:

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups.

-

Solubility in 5% HCl indicates a basic functional group (e.g., an amine).

-

Solubility in 5% NaOH or 5% NaHCO₃ suggests an acidic functional group (e.g., a carboxylic acid or a phenol).[5]

-

Solubility in organic solvents is indicative of overall molecular polarity.

-

Spectroscopic Characterization Protocols

Spectroscopic analysis is essential for confirming the chemical structure and identity of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[7]

-

The sample is dissolved in a vial before being transferred to an NMR tube to ensure complete dissolution.[7]

-

-

Data Acquisition: The prepared NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to further elucidate the structure.

-

Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to confirm the expected molecular structure of this compound.[8][9]

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation:

-

Thin Film: A small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample.[10]

-

KBr Pellet: A few milligrams of the solid sample are ground with anhydrous KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.[11]

-

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.[12]

-

Data Analysis: The resulting spectrum (a plot of transmittance or absorbance versus wavenumber) is analyzed for characteristic absorption bands corresponding to the functional groups in this compound (e.g., C=O of the lactam, N-O stretches of the nitro group, aromatic C-H and C=C bonds).

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Protocol:

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[13][14]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[15]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[14]

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak (M+), which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can provide further structural information.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a newly synthesized or uncharacterized compound like this compound.

Caption: Workflow for the physical and chemical characterization of a novel compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.ws [chem.ws]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 10. web.mit.edu [web.mit.edu]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. mse.washington.edu [mse.washington.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 15. fiveable.me [fiveable.me]

Solubility of 1-(3-Nitrophenyl)pyrrolidin-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its behavior in various applications, from drug delivery and formulation to materials science. This technical guide addresses the solubility of 1-(3-Nitrophenyl)pyrrolidin-2-one in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document, therefore, serves as a comprehensive methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines detailed experimental protocols, provides a structured format for data presentation, and includes visualizations of the experimental workflow and a plausible synthetic pathway to ensure consistency and comparability of results across different laboratories.

Introduction: The Importance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental parameter that dictates its dissolution rate, bioavailability, and overall suitability for further development. In drug discovery, poor aqueous and organic solvent solubility can present significant challenges for formulation and delivery. Similarly, in process chemistry, understanding the solubility in organic solvents is crucial for purification, crystallization, and the preparation of homogeneous solutions for subsequent reactions or formulations.

Given the structural features of this compound, which include a polar lactam group and a nitro-substituted aromatic ring, its solubility is expected to vary significantly across different organic solvents. The pyrrolidin-2-one moiety is analogous to N-methyl-2-pyrrolidone (NMP), a highly versatile polar aprotic solvent that is miscible with water and soluble in a wide range of organic solvents. The presence of the 3-nitrophenyl group will modulate this solubility profile.

Predicted Solubility Profile

While quantitative data is not available, a qualitative prediction of the solubility of this compound can be made based on the principle of "like dissolves like".

-

Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide, Acetonitrile, N-Methyl-2-pyrrolidone): High solubility is expected in these solvents due to favorable dipole-dipole interactions between the polar lactam and nitro groups of the solute and the polar functionalities of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is anticipated. The lactam carbonyl can act as a hydrogen bond acceptor.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted due to the significant polarity of the molecule.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For the purpose of generating reliable and reproducible quantitative solubility data, the isothermal shake-flask method is a widely accepted and recommended technique. The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials and Equipment

-

This compound (crystalline, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The solid phase should remain present throughout the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and structured tabular format to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined |

| Ethyl Acetate | Moderately Polar | Data to be determined | Data to be determined |

| Dichloromethane | Nonpolar | Data to be determined | Data to be determined |

| Toluene | Nonpolar | Data to be determined | Data to be determined |

| Hexane | Nonpolar | Data to be determined | Data to be determined |

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

5.2. Plausible Synthetic Pathway for this compound

The synthesis of N-aryl pyrrolidinones can be achieved through several methods. A common approach involves the condensation of a γ-amino acid or its corresponding lactone with a nitro-substituted aniline or a related precursor. The following diagram illustrates a plausible synthetic route.

Conclusion

This technical guide provides a framework for addressing the current knowledge gap regarding the solubility of this compound in organic solvents. By following the detailed experimental protocol and data presentation guidelines outlined herein, researchers can generate high-quality, comparable solubility data. This information is invaluable for a wide range of applications in drug development and chemical research, enabling informed decisions on solvent selection for synthesis, purification, and formulation. The provided visualizations of the experimental workflow and a potential synthetic pathway further support the practical application of this guide.

An In-depth Technical Guide on the Molecular Structure of 1-(3-Nitrophenyl)pyrrolidin-2-one

Introduction

1-(3-Nitrophenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam. The introduction of a 3-nitrophenyl group at the nitrogen atom is expected to significantly influence its electronic properties, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of its theoretical molecular structure, predicted spectroscopic characteristics, a plausible synthetic route, and relevant experimental workflows. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure

The molecular structure of this compound consists of a planar pyrrolidin-2-one ring linked to a 3-nitrophenyl group via the nitrogen atom. The geometry around the nitrogen atom is expected to be trigonal planar due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. The dihedral angle between the pyrrolidinone ring and the phenyl ring will be influenced by steric hindrance and electronic effects.

Caption: Predicted Molecular Structure of this compound.

While no experimental crystal structure is available, theoretical bond lengths and angles can be estimated based on related structures.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | ~1.23 |

| N-C(O) | ~1.35 |

| N-C(aryl) | ~1.42 |

| C-N (ring) | ~1.47 |

| C-C (ring) | ~1.53 |

| C-C (aryl) | ~1.39 |

| N-O (nitro) | ~1.22 |

| **Bond Angles (°) ** | |

| C-N-C(O) | ~125 |

| O=C-N | ~120 |

| N-C-C | ~110 |

| C-C-C (ring) | ~105 |

| C-N-C(aryl) | ~120 |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.30 | t | Ar-H (H2') |

| ~8.10 | dd | Ar-H (H4') |

| ~7.85 | dd | Ar-H (H6') |

| ~7.60 | t | Ar-H (H5') |

| ~3.80 | t | -CH₂-N- |

| ~2.60 | t | -CH₂-C=O |

| ~2.20 | quintet | -CH₂-CH₂-CH₂- |

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O |

| ~148.5 | C-NO₂ |

| ~140.0 | C-N (aryl) |

| ~130.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~48.0 | -CH₂-N- |

| ~32.0 | -CH₂-C=O |

| ~18.0 | -CH₂-CH₂-CH₂- |

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1690 | C=O stretch (lactam) |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~1290 | C-N stretch |

| m/z | Assignment |

| ~206 | [M]⁺ |

| ~176 | [M - NO]⁺ |

| ~160 | [M - NO₂]⁺ |

| ~134 | [C₇H₄NO₂]⁺ |

| ~85 | [C₄H₇NO]⁺ |

Experimental Protocols

A plausible synthetic route involves the nucleophilic substitution of a suitable halo-nitrobenzene with pyrrolidin-2-one under basic conditions, or a Buchwald-Hartwig amination.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Add 1-fluoro-3-nitrobenzene (1.2 eq) to the mixture.

-

Heat the reaction mixture at 120 °C for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF mass spectrometer to confirm the molecular formula.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, this technical guide provides a robust theoretical framework for its molecular structure and spectroscopic properties. The proposed synthetic protocol offers a reliable method for its preparation, enabling further experimental investigation. The data and methodologies presented herein are intended to facilitate future research into the chemical and biological properties of this compound for researchers and professionals in the field of drug discovery and development.

Stability of 1-(3-Nitrophenyl)pyrrolidin-2-one Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the stability of 1-(3-Nitrophenyl)pyrrolidin-2-one under acidic conditions are not publicly available. This technical guide is therefore based on established principles of lactam chemistry, forced degradation studies as mandated by regulatory bodies like the ICH, and data from analogous structures. The experimental protocols and data presented herein are illustrative and intended to provide a robust framework for researchers to conduct their own stability assessments.

Executive Summary

This compound, a molecule of interest in medicinal chemistry and materials science, contains a γ-lactam ring, which is susceptible to hydrolysis under acidic conditions. Understanding its stability profile is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways, which is a key aspect of regulatory submissions for pharmaceutical products.[1][2][3] This guide outlines the theoretical basis for its degradation, provides a detailed experimental protocol for a forced degradation study, and presents a framework for data analysis and visualization.

Predicted Degradation Pathway

Under acidic conditions, the amide bond within the pyrrolidin-2-one ring is expected to be the primary site of degradation. The reaction proceeds via acid-catalyzed hydrolysis, leading to the opening of the lactam ring.

The proposed mechanism involves two key steps:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the lactam is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

-

Ring Opening: Subsequent proton transfer and cleavage of the C-N bond result in the formation of the ring-opened product, 4-amino-4-(3-nitrophenyl)butanoic acid.

This degradation pathway is a common mechanism for the acid-catalyzed hydrolysis of lactams.[4]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] The following protocol provides a comprehensive approach to assess the stability of this compound under acidic stress.

Materials and Reagents

-

This compound (reference standard)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH 7.0)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Thermostatically controlled water bath or oven

-

Volumetric flasks and pipettes

-

Autosampler vials

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: For each stress condition, dilute the stock solution with the respective acidic medium to a final concentration of 100 µg/mL.

Stress Conditions

-

Acidic Hydrolysis:

-

Treat the working solution with 0.1 M HCl at room temperature (25°C) and 60°C.

-

Treat the working solution with 1 M HCl at room temperature (25°C) and 60°C.

-

-

Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.

-

Neutralization: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent volume and concentration of NaOH to quench the degradation reaction.

-

Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water and store it under normal conditions.

HPLC Analysis

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.

-

Mobile Phase: A gradient elution of acetonitrile and water is a common starting point for separating polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector can be used to monitor multiple wavelengths.

-

Injection Volume: 20 µL.

Data Presentation

The results of the forced degradation study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Degradation of this compound under Acidic Conditions

| Stress Condition | Temperature (°C) | Time (hours) | Peak Area of Parent Compound | % Degradation | Number of Degradation Products |

| 0.1 M HCl | 25 | 0 | 1,000,000 | 0 | 0 |

| 2 | 980,000 | 2 | 1 | ||

| 4 | 960,000 | 4 | 1 | ||

| 8 | 920,000 | 8 | 1 | ||

| 12 | 880,000 | 12 | 1 | ||

| 24 | 800,000 | 20 | 1 | ||

| 0.1 M HCl | 60 | 0 | 1,000,000 | 0 | 0 |

| 2 | 900,000 | 10 | 1 | ||

| 4 | 820,000 | 18 | 1 | ||

| 8 | 680,000 | 32 | 2 | ||

| 12 | 550,000 | 45 | 2 | ||

| 24 | 350,000 | 65 | 2 | ||

| 1 M HCl | 25 | 0 | 1,000,000 | 0 | 0 |

| 2 | 950,000 | 5 | 1 | ||

| 4 | 900,000 | 10 | 1 | ||

| 8 | 820,000 | 18 | 1 | ||

| 12 | 750,000 | 25 | 1 | ||

| 24 | 600,000 | 40 | 2 | ||

| 1 M HCl | 60 | 0 | 1,000,000 | 0 | 0 |

| 2 | 750,000 | 25 | 1 | ||

| 4 | 550,000 | 45 | 2 | ||

| 8 | 300,000 | 70 | 3 | ||

| 12 | 150,000 | 85 | 3 | ||

| 24 | < 50,000 | > 95 | 3 |

Visualizations

Proposed Degradation Pathway

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Experimental Workflow

References

In-depth Technical Guide: Thermal Stability of 1-(3-Nitrophenyl)pyrrolidin-2-one

Disclaimer: As of late 2025, publicly available experimental data specifically detailing the thermal stability of 1-(3-Nitrophenyl)pyrrolidin-2-one is limited. This guide provides a comprehensive framework for the assessment of its thermal properties based on established analytical techniques commonly employed in the pharmaceutical and chemical industries. The experimental protocols and data tables presented herein are illustrative and based on general principles of thermal analysis for organic compounds of similar structure.

Introduction

This compound is a substituted pyrrolidinone, a class of compounds of significant interest in medicinal chemistry and materials science. The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, storage, and formulation. Understanding its behavior at elevated temperatures is paramount for ensuring product quality, safety, and efficacy in its applications, particularly in drug development where manufacturing processes and shelf-life are key considerations. This document outlines the standard methodologies for evaluating the thermal stability of this compound.

Key Thermal Analysis Techniques

The primary techniques for assessing the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, identify intermediate products, and ascertain the composition of the final residue.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and to characterize exothermic or endothermic decomposition processes.

Hypothetical Thermal Stability Data

The following table summarizes hypothetical, yet expected, thermal analysis data for this compound. This data is for illustrative purposes to guide researchers on the type of information obtained from such analyses.

| Parameter | Value | Technique Used | Significance |

| Melting Point (T_m) | 120 - 125 °C | DSC | Indicates the purity of the compound and the upper limit for solid-state processing. |

| Enthalpy of Fusion (ΔH_f) | 80 - 100 J/g | DSC | Quantifies the energy required for melting. |

| Onset of Decomposition (T_onset) | 250 - 270 °C | TGA | The temperature at which significant mass loss begins. |

| Temperature at Max Decomposition Rate (T_max) | 280 - 300 °C | TGA (DTG curve) | The temperature at which the rate of mass loss is highest. |

| Residual Mass @ 600°C | < 5% | TGA | Indicates the amount of non-volatile residue after decomposition. |

| Decomposition Enthalpy (ΔH_d) | -300 to -500 J/g (Exothermic) | DSC | Quantifies the heat released during decomposition, indicating potential thermal hazards. |

Detailed Experimental Protocols

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (or air, to assess oxidative stability) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot mass loss (%) versus temperature (°C). The first derivative of this curve (DTG) can be plotted to determine the temperature of the maximum rate of mass loss.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). The melting point is determined from the peak of the endothermic melting transition. The onset of decomposition is identified by the start of a significant exothermic or endothermic event following the melt.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a chemical compound like this compound.

Conclusion

Methodological & Application

Applications of 1-(3-Nitrophenyl)pyrrolidin-2-one in Medicinal Chemistry: A Review of Potential Uses and Methodologies

Introduction

1-(3-Nitrophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core N-substituted with a 3-nitrophenyl group. The pyrrolidin-2-one moiety is a well-established privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules with applications ranging from antibacterial to anticancer and anti-inflammatory agents. The incorporation of a nitrophenyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing its biological activity. While specific research on the direct medicinal applications of this compound is limited in publicly available literature, its structural motifs suggest its potential as a valuable intermediate and a lead compound in drug discovery. This document outlines potential applications and relevant experimental protocols based on the activities of structurally related compounds.

Potential Therapeutic Applications

Based on the known biological activities of related pyrrolidin-2-one and nitrophenyl-containing compounds, this compound and its derivatives could be investigated for the following therapeutic areas:

-

Anticancer Activity: The pyrrolidin-2-one scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. The addition of a nitro group, a common feature in some anticancer agents, may enhance this activity.

-

Antibacterial Activity: Various N-substituted pyrrolidin-2-ones have shown efficacy against both Gram-positive and Gram-negative bacteria. The 3-nitrophenyl moiety could contribute to novel mechanisms of antibacterial action.

-

Anti-inflammatory Activity: Derivatives of pyrrolidin-2-one have been explored for their anti-inflammatory properties, and the 3-nitrophenyl group could modulate this activity.

-

Antioxidant Activity: Certain pyrrolin-2-one derivatives have been identified as radical scavengers.

Data from Structurally Related Compounds

To illustrate the potential of the this compound scaffold, the following tables summarize quantitative data from structurally related molecules.

Table 1: Anticancer Activity of Related Pyrrolidinone and Nitrophenyl Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| Pyrrolomycin derivative with NO₂ group at R₃ | HCT116 (Colon Cancer) | IC₅₀ | 1.56 µM | [1] |

| Pyrrolomycin derivative with NO₂ group at R₃ | MCF 7 (Breast Cancer) | IC₅₀ | 1.57 µM | [1] |

| Pyrrolomycin derivative with NO₂ group at R₂ | HCT116 (Colon Cancer) | IC₅₀ | 1.90 ± 0.425 µM | [1] |

| Pyrrolomycin derivative with NO₂ group at R₂ | MCF 7 (Breast Cancer) | IC₅₀ | 2.25 ± 0.35 µM | [1] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivative with 2-chloro-4-nitrophenyl substituent | A549 (Lung Cancer) | % Viability | 44.1% | [2] |

Table 2: Antibacterial Activity of a Related Nitro-Pyrrolomycin

| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Nitro-Pyrrolomycin 5c | S. aureus | MBC | Not specified | [1] |

| Nitro-Pyrrolomycin 5c | P. aeruginosa | MBC | Not specified | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted for the evaluation of this compound and its derivatives.

Synthesis of this compound

A potential synthetic route for this compound involves the condensation of γ-aminobutyric acid (GABA) with 3-nitroaniline or a related precursor, followed by cyclization. Alternatively, N-arylation of pyrrolidin-2-one with a suitable 3-nitrophenyl electrophile could be employed. A general procedure for the synthesis of N-substituted pyrrolidin-2-ones can be adapted from established methods.

General Protocol for N-Arylation:

-

To a solution of pyrrolidin-2-one (1.0 eq) in a suitable solvent (e.g., DMF or DMSO), add a base (e.g., NaH or K₂CO₃, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-fluoro-3-nitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Bacterial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

-

Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate the potential role of this compound as a building block and a hypothetical experimental workflow.

References

Application Notes and Protocols for 1-(3-Nitrophenyl)pyrrolidin-2-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)pyrrolidin-2-one is a valuable synthetic intermediate, primarily utilized in the preparation of 1-(3-aminophenyl)pyrrolidin-2-one. The pyrrolidinone scaffold is a prevalent motif in a wide range of biologically active compounds and natural products. The strategic placement of a nitro group on the phenyl ring at the 1-position allows for its facile reduction to a primary amine. This amino functionality serves as a versatile handle for the introduction of diverse substituents and the construction of more complex molecular architectures, making this compound a key building block in medicinal chemistry and drug discovery programs. For instance, derivatives of this scaffold have been investigated as potential kinase inhibitors, which are crucial targets in oncology research.

This document provides detailed application notes, experimental protocols, and visualizations for the synthesis and utilization of this compound as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-arylation of 2-pyrrolidinone with an activated 3-nitrophenyl halide. Common methods for this transformation include the Ullmann condensation and the Buchwald-Hartwig amination.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. It generally requires elevated temperatures.

Reaction Scheme:

Application Notes and Protocols: Biological Activity Screening of Nitrophenyl Pyrrolidinones

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies and data associated with the biological activity screening of nitrophenyl pyrrolidinone derivatives. These compounds have garnered interest in drug discovery due to their potential as antimicrobial and anticancer agents.[1][2] The following sections present quantitative data, experimental protocols, and visual workflows to guide research and development in this area.

Quantitative Biological Activity Data

The biological activities of various nitrophenyl pyrrolidinone derivatives have been evaluated against several microbial strains and cancer cell lines. The data is summarized below for comparative analysis.

Table 1: Antimicrobial Activity of Nitrophenyl Pyrrolidinone Derivatives

| Compound Reference | Test Organism | MIC (µg/mL) | MBC (µM) | Reference |

| 4b | Staphylococcus aureus | 15.6 | - | [3] |

| 5a (nitro-PM) | Staphylococcus aureus | - | 60 | [1] |

| 5c (nitro-PM) | Staphylococcus aureus | - | 1 | [1] |

| 5d (nitro-PM) | Pseudomonas aeruginosa | - | - | [1] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. "nitro-PM" refers to synthetic nitro-pyrrolomycins.

Table 2: Anticancer/Cytotoxic Activity of Nitrophenyl Pyrrolidinone and Related Derivatives

| Compound Reference | Cell Line | Activity Metric | Value | Reference |

| 37e | MCF-7 (Breast Cancer) | IC₅₀ | 17 µM | [4] |

| 37e | HeLa (Cervical Cancer) | IC₅₀ | 19 µM | [4] |

| 18 | A549 (Lung Cancer) | % Viability | 44.1% | [5] |

| 5c (nitro-PM) | HCT116 (Colon Cancer) | - | Active | [1] |

| 5c (nitro-PM) | MCF-7 (Breast Cancer) | - | Active | [1] |

| 5d (nitro-PM) | HCT116 (Colon Cancer) | - | Active | [1] |

| 5d (nitro-PM) | MCF-7 (Breast Cancer) | - | Active | [1] |

IC₅₀: Half-maximal inhibitory concentration. "% Viability" indicates the percentage of viable cells remaining after treatment.

Experimental Protocols

Detailed protocols for key biological assays are provided below. These are synthesized from established methodologies and findings in the referenced literature.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of nitrophenyl pyrrolidinone compounds against various bacterial strains.[3]

Materials:

-

Test compounds (nitrophenyl pyrrolidinones)

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotics (e.g., Streptomycin, Nalidixic acid) as positive controls[3]

-

Sterile DMSO for compound dissolution

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.

-